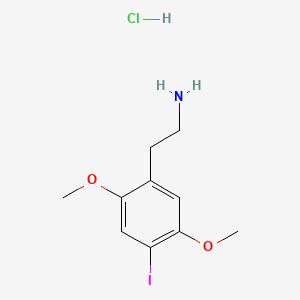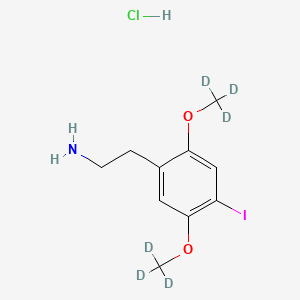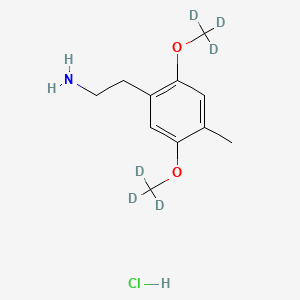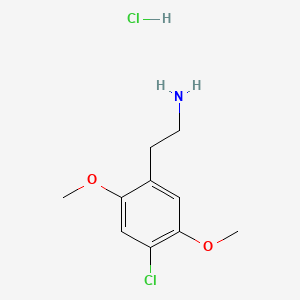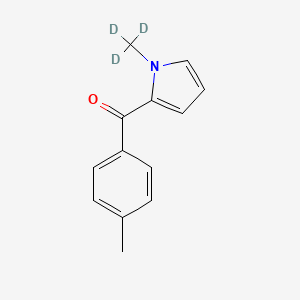
1-Methyl-d3-2-(4-methylbenzoyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-d3-2-(4-methylbenzoyl)pyrrole is a deuterated compound used primarily in proteomics research. It has a molecular formula of C13H10D3NO and a molecular weight of 202.27 . This compound is a stable isotope-labeled analog of 1-Methyl-2-(4-methylbenzoyl)pyrrole, which is often utilized in various scientific studies due to its unique properties.
Preparation Methods
The synthesis of 1-Methyl-d3-2-(4-methylbenzoyl)pyrrole involves several steps, typically starting with the deuteration of the methyl group. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Chemical Reactions Analysis
1-Methyl-d3-2-(4-methylbenzoyl)pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, ethyl acetate, and methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-d3-2-(4-methylbenzoyl)pyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for its potential therapeutic applications and as a tool in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-d3-2-(4-methylbenzoyl)pyrrole involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and reactivity, making it a valuable tool in studying biochemical processes. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
1-Methyl-d3-2-(4-methylbenzoyl)pyrrole can be compared with other similar compounds, such as:
1-Methyl-2-(4-methylbenzoyl)pyrrole: The non-deuterated analog, which has similar chemical properties but different isotopic composition.
2-(4-Methylbenzoyl)pyrrole: Lacks the methyl group, leading to different chemical behavior and applications.
1-Methyl-2-benzoylpyrrole: Similar structure but without the methyl group on the benzoyl ring, resulting in distinct reactivity and uses.
These comparisons highlight the uniqueness of this compound, particularly its deuterium labeling, which provides advantages in certain research applications.
Properties
IUPAC Name |
(4-methylphenyl)-[1-(trideuteriomethyl)pyrrol-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-7-11(8-6-10)13(15)12-4-3-9-14(12)2/h3-9H,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUBFPPJDMDEFL-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC=C1C(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676035 |
Source


|
| Record name | (4-Methylphenyl)[1-(~2~H_3_)methyl-1H-pyrrol-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185001-74-4 |
Source


|
| Record name | (4-Methylphenyl)[1-(~2~H_3_)methyl-1H-pyrrol-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
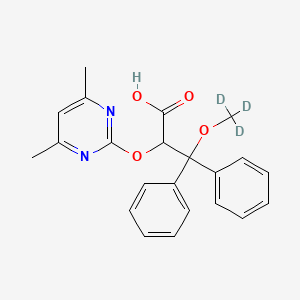
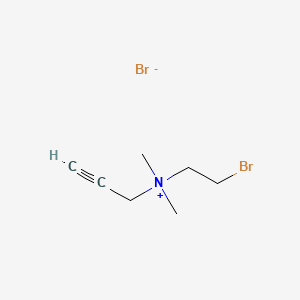
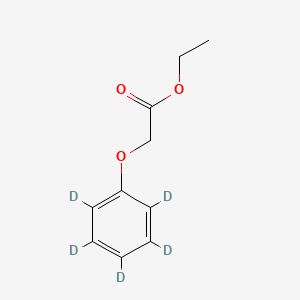

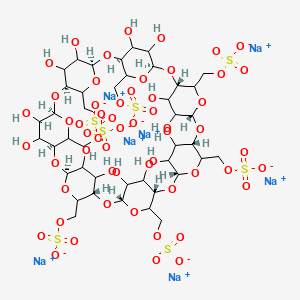
![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)
